1,2,4,5-Tetramethylimidazole

Description

The exact mass of the compound 1,2,4,5-Tetramethyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

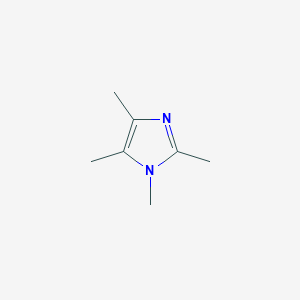

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetramethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-5-6(2)9(4)7(3)8-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUJHMKCLOIRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169679 | |

| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1739-83-9 | |

| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetramethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-Tetramethylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUL2LRH8MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetramethylimidazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,2,4,5-tetramethylimidazole, a significant heterocyclic organic compound. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Core Chemical Properties

This compound, also known as 1,2,4,5-tetramethyl-1H-imidazole, is a substituted imidazole that presents as a white to pale yellow crystalline powder.[1] Its chemical stability in the presence of primary amines makes it a valuable compound in various chemical syntheses.[2] The presence of four methyl groups on the imidazole ring significantly influences its chemical properties, enhancing its lipophilicity.[3]

A summary of its key quantitative properties is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 124.19 g/mol | [2][4][6] |

| Melting Point | 58 °C | [7] |

| Boiling Point | 125-128 °C at 29 Torr | [7] |

| Density | 1.252 g/cm³ at 20°C | [7] |

| Vapor Pressure | 20 Pa at 20°C | [7] |

| pKa | 8.55 ± 0.60 (Predicted) | [7] |

| LogP | 2.58 at 25°C | [7] |

| Solubility | Soluble in methanol. | [1][7] |

Chemical Structure

The structural identity of this compound is well-defined by various chemical identifiers. These notations are crucial for unambiguous identification in chemical databases and research publications.

| Identifier | String | Source |

| SMILES | CC1=C(N(C(=N1)C)C)C | [2][3][4] |

| InChI | InChI=1S/C7H12N2/c1-5-6(2)9(4)7(3)8-5/h1-4H3 | [3][4] |

| InChIKey | WLUJHMKCLOIRSK-UHFFFAOYSA-N | [3][4] |

| CAS Number | 1739-83-9 | [1][3][4][5][6][7] |

Below is a two-dimensional structural representation of the this compound molecule, generated using the DOT language.

Experimental Protocols: Synthesis of Tetrasubstituted Imidazoles

General Procedure for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles:

This protocol utilizes a multicomponent reaction, which is a highly efficient approach in modern organic synthesis.

-

Reactants:

-

Benzil (or other 1,2-dicarbonyl compound) (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Primary amine (1 mmol)

-

Ammonium acetate (1 mmol)

-

-

Catalyst: Various catalysts can be employed, such as sulfonic acid-functionalized pyridinium chloride ([Pyridine-SO3H]Cl) (10 mol%).[8]

-

Solvent: The reaction is often carried out under solvent-free conditions or in a solvent like ethanol.[8][9]

-

Procedure:

-

A mixture of the benzil, aldehyde, primary amine, ammonium acetate, and catalyst is placed in a round-bottom flask equipped with a reflux condenser.[8]

-

The reaction mixture is stirred and heated in an oil bath at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 9 hours).[8][9]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted using a suitable solvent, such as ethyl acetate or warm ethanol.[8][9]

-

The catalyst, if insoluble, can be recovered by filtration.[8]

-

The crude product is then purified, typically by column chromatography.[9]

-

The following diagram illustrates the general workflow for this synthetic protocol.

Applications and Safety

This compound serves as a versatile building block in organic synthesis and has potential applications as a ligand in coordination chemistry.[3][10] It has been utilized in the synthesis of polymers and is noted for its chemical stability.[2]

Safety and Handling:

This compound is known to cause skin and serious eye irritation.[1] It is incompatible with oxidizing agents.[1] This substance is air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this chemical.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | 1739-83-9 | BAA73983 [biosynth.com]

- 3. CAS 1739-83-9: 1,2,4,5-Tetramethyl-1H-imidazole [cymitquimica.com]

- 4. 1,2,4,5-Tetramethyl-1H-imidazole | C7H12N2 | CID 74444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 1739-83-9 [m.chemicalbook.com]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1,2,4,5-Tetramethylimidazole (CAS: 1739-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-tetramethylimidazole, a versatile heterocyclic compound with significant potential in various scientific and industrial applications. The document delves into its fundamental physicochemical properties, detailed synthesis methodologies, characteristic spectroscopic signatures, and key reactivity patterns. Furthermore, it explores its emerging roles in coordination chemistry and polymer science, offering insights for researchers and professionals in drug development and materials science. This guide is structured to provide not just factual data, but also a deeper understanding of the causality behind its chemical behavior and practical applications.

Introduction

This compound, identified by the CAS number 1739-83-9, is a fully substituted imidazole derivative. The imidazole ring is a fundamental five-membered heterocycle that is a core component of many biologically active molecules, including the amino acid histidine. The presence of four methyl groups on the imidazole ring of this compound significantly influences its steric and electronic properties, enhancing its lipophilicity and stability. These characteristics make it a valuable building block in organic synthesis and a subject of interest in coordination chemistry and materials science.[1] This guide aims to be an authoritative resource, consolidating technical data with practical insights to facilitate its use in research and development.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[2] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 1739-83-9 | [2] |

| Molecular Formula | C₇H₁₂N₂ | [3] |

| Molecular Weight | 124.19 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 58 °C | [5] |

| Boiling Point | 125-128 °C at 29 Torr | [5] |

| Solubility | Soluble in methanol | [2] |

| Air Sensitivity | Air sensitive | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

The reaction likely proceeds via the condensation of diacetyl with two equivalents of methylamine and one equivalent of formaldehyde, in the presence of a catalyst such as a zeolite or a protic acid.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Based on Analogy)

The following is a generalized, self-validating protocol based on established methods for similar compounds.[6][8]

-

Catalyst Activation: If using a zeolite catalyst, activate it by heating at a high temperature (e.g., 550 °C) for several hours under an inert atmosphere.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diacetyl (1 equivalent), an excess of methylamine (as a solution in a suitable solvent or as a gas), and formaldehyde (1 equivalent, typically as an aqueous solution).

-

Catalyst Addition: Add the activated catalyst to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent. The mixture is heated with continuous stirring for a specified duration, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is extracted with a suitable organic solvent. The catalyst is removed by filtration. The organic layer is then washed, dried, and the solvent is evaporated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. It should exhibit singlets corresponding to the four methyl groups. The chemical shifts will be influenced by their position on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the carbons of the imidazole ring. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include C-H stretching and bending vibrations of the methyl groups and C=N and C-N stretching vibrations of the imidazole ring.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 124. Key fragment ions observed in the NIST Mass Spectrometry Data Center include peaks at m/z 123 and 109, corresponding to the loss of a hydrogen atom and a methyl group, respectively.[3]

Caption: Proposed mass spectrometry fragmentation of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the electronic properties of the imidazole ring and the steric hindrance imposed by the four methyl groups.

-

N-Alkylation: The nitrogen atom at position 3 is nucleophilic and can be alkylated, although the reaction may be sterically hindered by the adjacent methyl groups.[11] Failed attempts to prepare 1,2,4,5-tetramethyl-3-vinyl imidazolium bromide suggest that the nucleophilicity of this nitrogen is reduced.[11]

-

Electrophilic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution reactions. However, all the carbon atoms are substituted with methyl groups, which would direct incoming electrophiles to the nitrogen atoms or potentially lead to reactions at the methyl groups under forcing conditions.

-

Coordination Chemistry: The sp²-hybridized nitrogen atom at position 3 possesses a lone pair of electrons, making it an excellent ligand for coordination with metal ions.[1]

Applications

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming stable complexes with various transition metals. The steric bulk of the methyl groups can influence the coordination geometry and the properties of the resulting metal complexes. These complexes have potential applications in catalysis and materials science.

Polymer Science

This compound has been investigated for its use in the synthesis of polymers. It can potentially act as a monomer or a catalyst in polymerization reactions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[2] It is also incompatible with oxidizing agents.[2]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a cool, dark place under an inert atmosphere, as it is air-sensitive.[2]

-

Avoid contact with skin and eyes.

-

Keep away from oxidizing agents.

Conclusion

This compound is a multifaceted compound with a growing range of applications. Its unique combination of steric and electronic properties makes it a valuable tool for synthetic chemists and materials scientists. This guide has provided a thorough examination of its properties, synthesis, and potential applications, aiming to equip researchers with the knowledge necessary to explore its full potential in their respective fields.

References

- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 1,2,4,5-Tetramethyl-1H-imidazole | C7H12N2 | CID 74444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. iris.cnr.it [iris.cnr.it]

- 6. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(1739-83-9) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Physical Properties of 1,2,4,5-Tetramethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 1,2,4,5-tetramethyl-1H-imidazole (CAS No: 1739-83-9). The information is compiled to serve as a foundational resource for its application in organic synthesis, coordination chemistry, and potential pharmacological research.

Chemical Identity and Structure

1,2,4,5-Tetramethyl-1H-imidazole is a fully substituted imidazole derivative. The imidazole ring is a five-membered heterocyclic aromatic compound with two nitrogen atoms.[1] In this specific molecule, four methyl groups are attached to the ring at positions 1, 2, 4, and 5. This substitution pattern significantly influences its chemical reactivity and physical characteristics, such as enhancing its lipophilicity.[1]

-

IUPAC Name: 1,2,4,5-tetramethylimidazole[2]

-

SMILES: CC1=C(N(C(=N1)C)C)C[2]

-

InChI Key: WLUJHMKCLOIRSK-UHFFFAOYSA-N[2]

Tabulated Physical and Chemical Properties

The quantitative data for 1,2,4,5-tetramethyl-1H-imidazole are summarized in the table below for ease of reference and comparison.

| Property | Value | Citation(s) |

| Molecular Weight | 124.18 g/mol | [2][3] |

| CAS Number | 1739-83-9 | [2][4] |

| Appearance | White to orange/green crystalline solid/powder | [4] |

| Melting Point | 58 °C | [4] |

| Boiling Point | 125-128 °C at 29 Torr | [4] |

| Density | 1.252 g/cm³ at 20°C | [4] |

| Solubility | Soluble in Methanol | [4] |

| pKa (Predicted) | 8.55 ± 0.60 | [4] |

| LogP | 2.58 (at 25°C and pH 7) | [4] |

| Vapor Pressure | 20 Pa at 20°C | [4] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following sections describe the standard methodologies employed for such characterizations.

Synthesis and Purification

A general procedure for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves the reaction of a benzylamine with benzil in dry toluene, often catalyzed by a reagent like NiCl₂·6H₂O. The reaction is typically refluxed for several hours. After completion, the solvent is removed, and the crude product is purified using column chromatography on silica gel.[5]

Melting Point Determination

The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for structural elucidation.

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS). The splitting patterns, integration values (for ¹H NMR), and chemical shifts confirm the arrangement of atoms within the molecule.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source are common techniques.[2][7]

-

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. HRMS provides a highly accurate mass, which can be used to determine the elemental composition.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.[5]

-

Analysis: The infrared spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For an imidazole derivative, characteristic peaks for C-H, C=N, and C=C bonds would be expected.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 1,2,4,5-tetramethyl-1H-imidazole.

Caption: General workflow for chemical synthesis and physical property characterization.

References

- 1. CAS 1739-83-9: 1,2,4,5-Tetramethyl-1H-imidazole [cymitquimica.com]

- 2. 1,2,4,5-Tetramethyl-1H-imidazole | C7H12N2 | CID 74444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1,2,4,5-Tetramethyl-1H-imidazol | 1739-83-9 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,2,4,5-Tetramethylimidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-tetramethylimidazole, a versatile heterocyclic compound. The document details its fundamental molecular and physical properties, provides a validated synthesis protocol, and explores its applications in catalysis and materials science, with a particular focus on its relevance to drug development. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights to facilitate its use in laboratory and industrial settings.

Core Molecular Attributes

This compound is a fully substituted imidazole derivative with the chemical formula C₇H₁₂N₂.[1][2][3][4] Its molecular structure consists of a five-membered aromatic ring containing two nitrogen atoms, with methyl groups attached to each of the ring's carbon and nitrogen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂ | [1][3][4] |

| Molecular Weight | 124.18 g/mol | [1][3][4] |

| CAS Number | 1739-83-9 | [1][4] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Soluble in methanol | [2] |

The presence of the four methyl groups significantly influences the molecule's steric and electronic properties, enhancing its lipophilicity and stability.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-component reaction, a strategy widely employed for the preparation of polysubstituted imidazoles due to its efficiency and atom economy. While various methods exist for the synthesis of the broader class of 1,2,4,5-tetrasubstituted imidazoles, a specific and reliable protocol for the tetramethyl derivative is crucial for its practical application in research and development.

Conceptual Synthesis Workflow

The synthesis of 1,2,4,5-tetrasubstituted imidazoles generally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonia source. In the case of this compound, the reactants are simplified, with methyl groups occupying all substituent positions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Diacetyl (2,3-butanedione)

-

Methylamine (40% in water)

-

Formaldehyde (37% in water)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diacetyl (0.1 mol), methylamine (0.1 mol of 40% aqueous solution), formaldehyde (0.1 mol of 37% aqueous solution), and ammonium acetate (0.1 mol).

-

Solvent and Catalyst Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Applications in Research and Development

This compound is a versatile building block and ligand with applications in various fields of chemical science.

Role in Catalysis

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making this compound an effective ligand in coordination chemistry and catalysis.[5] Its steric bulk, conferred by the four methyl groups, can influence the coordination geometry and reactivity of metal centers, leading to enhanced selectivity in catalytic transformations.

It serves as a precursor to N-heterocyclic carbenes (NHCs), which are a class of potent ligands for transition metal catalysts.[6] The corresponding imidazolium salt can be deprotonated to form the carbene, which can then be coordinated to a metal center.

Caption: Pathway from this compound to an active NHC catalyst.

Utility in Pharmaceutical and Drug Development

The imidazole motif is a common scaffold in many biologically active molecules and pharmaceuticals. While the direct biological activity of this compound is not extensively documented, it serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.[5] Its derivatives have been investigated for a range of biological activities. The lipophilic nature imparted by the methyl groups can be advantageous in modifying the pharmacokinetic properties of a drug candidate.

Applications in Materials Science

This compound has been utilized in the synthesis of polymers.[1] It can act as a matrix polymer and can undergo free-radical polymerization with various functional groups.[1] Its thermal stability makes it a suitable component in the formulation of high-performance polymers and coatings.

Safety and Handling

This compound is an air-sensitive compound and should be stored under an inert atmosphere in a cool, dark place.[2] It is incompatible with strong oxidizing agents.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical, as it can cause skin and serious eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined molecular structure and accessible synthetic route. Its utility as a ligand precursor in catalysis, a building block in pharmaceutical synthesis, and a component in materials science makes it a compound of significant interest to a broad range of scientific disciplines. This guide has provided the foundational knowledge and practical protocols necessary to facilitate its effective use in research and development endeavors.

References

- 1. This compound | 1739-83-9 | BAA73983 [biosynth.com]

- 2. CAS 1739-83-9: 1,2,4,5-Tetramethyl-1H-imidazole [cymitquimica.com]

- 3. 1,2,4,5-Tetramethyl-1H-imidazole | C7H12N2 | CID 74444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Stepwise Synthesis of Tetra-imidazolium Macrocycles and Their N-Heterocyclic Carbene Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 1,2,4,5-Tetramethylimidazole: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Understanding the Crucial Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, the viability of a potential therapeutic agent or functional material. This guide provides an in-depth technical overview of the solubility of 1,2,4,5-tetramethylimidazole, a substituted imidazole with significant potential in various applications. While quantitative solubility data for this specific molecule remains limited in publicly accessible literature, this document synthesizes established principles of organic chemistry, extrapolates from data on analogous structures, and provides robust experimental protocols to empower researchers in their own investigations.

Physicochemical Properties of this compound: A Molecular Portrait

This compound is a five-membered heterocyclic organic compound.[1] Its core imidazole ring is fully substituted with four methyl groups at positions 1, 2, 4, and 5.[1] This extensive methylation significantly influences its physical and chemical properties, particularly its solubility.

| Property | Value | Source |

| Chemical Formula | C₇H₁₂N₂ | [2] |

| Molecular Weight | 124.19 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 58 °C | [4] |

| Boiling Point | 125-128 °C (at 29 Torr) | [4] |

| pKa (Predicted) | 8.55 ± 0.60 | [4] |

The presence of four methyl groups enhances the lipophilicity of the molecule.[5] Lipophilicity, or "fat-loving" character, is a key determinant of a compound's solubility in organic solvents. The methyl groups, being nonpolar, increase the overall nonpolar surface area of the molecule, favoring interactions with nonpolar and weakly polar solvents.

The Theoretical Framework: Factors Governing the Solubility of this compound

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is a result of the interplay between several intermolecular forces:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The methyl groups on the imidazole ring contribute to London dispersion forces, a type of van der Waals force, which will be the primary mode of interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The imidazole ring possesses a dipole moment due to the presence of electronegative nitrogen atoms. This allows for dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: Unlike unsubstituted imidazole, this compound has a methyl group on the N-1 nitrogen, which means it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the N-3 nitrogen. This capability is crucial for its solubility in polar protic solvents.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For this compound, its crystalline solid structure implies that energy is required to overcome the lattice energy of the crystal.

Caption: A diagram illustrating the energetic considerations in the dissolution process.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data is scarce, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made based on its structure and the principles outlined above.

Polar Protic Solvents (e.g., Alcohols)

-

Methanol: It is widely reported that this compound is soluble in methanol.[3][4] This is expected as methanol can act as a hydrogen bond donor to the N-3 nitrogen of the imidazole ring.

-

Ethanol and other longer-chain alcohols: Solubility is expected to be good in ethanol and other lower alcohols, though it may decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF)

-

Solubility is predicted to be moderate to good in these solvents. The dipole moment of the imidazole ring will facilitate dipole-dipole interactions with these solvents. The absence of strong hydrogen bonding from the solvent means that the primary interactions will be of this nature.

Nonpolar Solvents (e.g., Hexane, Toluene)

-

Given the significant lipophilic character imparted by the four methyl groups, this compound is expected to exhibit good solubility in nonpolar solvents like toluene and other aromatic hydrocarbons, as well as in aliphatic hydrocarbons like hexane.[5] London dispersion forces will be the dominant intermolecular interaction.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

-

Good solubility is anticipated in chlorinated solvents. These solvents are weakly polar and can engage in dipole-dipole interactions, and their ability to solvate a range of organic compounds is well-established.

Table of Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, THF | Moderate to High | Dipole-Dipole |

| Nonpolar | Hexane, Toluene | High | London Dispersion Forces |

| Chlorinated | Dichloromethane, Chloroform | High | Dipole-Dipole, London Dispersion Forces |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes.

-

-

Quantification:

-

Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Caption: A workflow diagram for the experimental determination of solubility.

Applications in Drug Development and Research

A thorough understanding of the solubility of this compound is paramount for its effective use in various scientific endeavors.

-

Synthetic Chemistry: As a building block or a ligand in catalysis, its solubility dictates the choice of reaction solvents and can influence reaction rates and yields.[1]

-

Pharmaceutical Formulation: For any potential therapeutic application, solubility in pharmaceutically acceptable solvents is a critical factor for developing stable and bioavailable drug formulations.

-

Material Science: In the synthesis of polymers or other materials where this compound may be used as a monomer or an additive, its solubility will affect the homogeneity and properties of the final material.[4]

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2,4,5-Tetramethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1,2,4,5-tetramethylimidazole. This document outlines the predicted spectral data based on the molecule's structure, a comprehensive experimental protocol for acquiring such spectra, and a visual representation of the molecular symmetry that governs its NMR characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the high symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The molecule possesses a C2v symmetry axis, which renders certain methyl groups chemically equivalent. Specifically, the methyl groups at positions 4 and 5 are equivalent, as are the nitrogen-bound methyl groups at positions 1 and the carbon-bound methyl group at position 2. However, for the purpose of this guide, we will consider the practical case where the methyl groups at positions 4 and 5 are magnetically equivalent, and the methyl groups at positions 1 and 2 are distinct.

Note: The following spectral data is predicted based on established principles of NMR spectroscopy and typical chemical shifts observed for similar imidazole derivatives. Experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 3.5 | Singlet | 3H | N-CH₃ (Position 1) |

| 2 | ~ 2.2 | Singlet | 3H | C-CH₃ (Position 2) |

| 3 | ~ 2.0 | Singlet | 6H | C-CH₃ (Positions 4 & 5) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 145 | C2 |

| 2 | ~ 125 | C4 & C5 |

| 3 | ~ 32 | N-CH₃ (Position 1) |

| 4 | ~ 13 | C-CH₃ (Position 2) |

| 5 | ~ 10 | C-CH₃ (Positions 4 & 5) |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals. Agitate the vial gently until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Visualization of Molecular Structure and NMR Signal Equivalence

The following diagram illustrates the structure of this compound and the origin of the predicted NMR signals based on chemical equivalence.

Caption: Molecular structure and predicted NMR signal relationships.

An In-depth Technical Guide to the Crystal Structure Analysis of 1,2,4,5-Tetramethylimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Crystallographic Data of 1,2,4,5-Tetrasubstituted Imidazole Derivatives

The following tables summarize the key crystallographic parameters for several 1,2,4,5-tetrasubstituted imidazole derivatives, providing a comparative view of their solid-state structures.

Table 1: Crystallographic Data for Metal Complexes of 1,3,4,5-Tetramethyl-1H-imidazole-2(3H)-thione

| Parameter | [CuCl(C₇H₁₂N₂S)₂][1] | [NiCl₂(C₇H₁₂N₂S)₂][2] |

| Chemical Formula | C₁₄H₂₄ClCuN₄S₂ | C₁₄H₂₄Cl₂N₄NiS₂ |

| Formula Weight ( g/mol ) | 411.48 | 442.10 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 9.4738 (14) | 14.8539 (17) |

| b (Å) | 13.662 (2) | 8.5969 (10) |

| c (Å) | 14.119 (2) | 16.4434 (19) |

| α (°) | 90 | 90 |

| β (°) | 98.314 (3) | 112.104 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1808.2 (5) | 1945.5 (4) |

| Z | 4 | 4 |

| Temperature (K) | 120 | 120 |

| Radiation type | Mo Kα | Mo Kα |

Table 2: Crystallographic Data for 1,2,4,5-Tetraaryl-Substituted Imidazole Derivatives

| Parameter | 1,2,4,5-Tetraphenyl-1H-imidazole[3] | 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | 2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole |

| Chemical Formula | C₂₇H₂₀N₂ | C₂₈H₁₈F₃N₂ | C₂₈H₁₈F₄N₂ |

| Formula Weight ( g/mol ) | 372.45 | Not Specified | Not Specified |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | I2/a | P-1 |

| a (Å) | 9.8169 (15) | 22.1693 (7) | 9.2427 (6) |

| b (Å) | 9.8846 (15) | 8.1636 (6) | 13.4381 (9) |

| c (Å) | 20.601 (3) | 25.7250 (19) | 19.7520 (4) |

| α (°) | 81.133 (5) | 90 | 90.464 (5) |

| β (°) | 82.922 (6) | 112.526 (9) | 99.530 (5) |

| γ (°) | 84.085 (6) | 90 | 106.210 (6) |

| Volume (ų) | 1952.9 (5) | Not Specified | Not Specified |

| Z | 4 | Not Specified | Not Specified |

| Temperature (K) | 113 | 293 (2) | 293 (2) |

| Radiation type | Mo Kα | Mo Kα | Mo Kα |

Experimental Protocols

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A prevalent and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is the one-pot, four-component condensation reaction.[4][5][6]

General Procedure:

-

Reactant Mixture: In a round-bottom flask, a mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (3-4 mmol) is prepared.

-

Solvent and Catalyst: The reaction can be carried out under solvent-free conditions or in a solvent such as ethanol or glacial acetic acid.[4] A catalyst, such as ZSM-11 zeolite, nanocrystalline MgAl₂O₄, or simply heat, is often employed to facilitate the reaction.[4][5]

-

Reaction Conditions: The reaction mixture is typically heated under reflux or with sonication for a specified period, ranging from 30 minutes to several hours.[4][5] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid product forms, it is collected by filtration. Otherwise, the product is extracted using a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of imidazole derivatives.

-

Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

-

Data Collection: A single crystal of appropriate size is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 120 K or 293 K) using monochromatic radiation (typically Mo Kα, λ = 0.71073 Å).[1][2] A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The collected raw data are processed to determine the unit cell parameters, and the intensities of the reflections are integrated. Corrections for Lorentz and polarization effects, and absorption are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final model is evaluated based on the R-factor, goodness-of-fit, and residual electron density.

Mandatory Visualizations

Experimental and Analytical Workflow

Caption: Workflow for the synthesis and crystal structure analysis of tetrasubstituted imidazoles.

Antifungal Signaling Pathway of Imidazole Derivatives

Imidazole derivatives are known to exert their antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[7][8][9] This is primarily achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[9][10]

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

References

- 1. Crystal structure of bis[1,3,4,5-tetramethyl-1H-imidazole-2(3H)-thione-κS]chloridocopper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of dichloridobis(1,3,4,5-tetramethyl-1H-imidazol-2-ium-2-thiolate-κS)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4,5-Tetraphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

The Ascendancy of Tetrasubstituted Imidazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Heinrich Debus in 1858, this privileged scaffold is a key constituent of numerous natural products and synthetic drugs.[] Among the vast landscape of imidazole derivatives, tetrasubstituted imidazoles have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of tetrasubstituted imidazoles, detailed experimental protocols for their synthesis and biological evaluation, and a comprehensive overview of their therapeutic significance, with a particular focus on their role as p38 MAP kinase inhibitors.

A Historical Perspective: From Glyoxaline to Potent Kinase Inhibitors

The journey of imidazoles began in 1858 when Heinrich Debus first synthesized the parent ring from glyoxal and ammonia, initially naming it "glyoxaline". However, it was the evolution of synthetic methodologies that unlocked the potential for creating highly substituted derivatives. The Radziszewski synthesis, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, became a foundational method for accessing substituted imidazoles.

While various substituted imidazoles were known for decades, the focused exploration of tetrasubstituted imidazoles as a distinct class of bioactive molecules gained significant momentum in the late 20th century. This surge in interest was largely driven by the discovery of their potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade. The pyridinyl imidazole SB203580 emerged as a prototypical p38 MAPK inhibitor, sparking extensive research into related tetrasubstituted imidazole scaffolds for the treatment of inflammatory diseases.[2][3]

Synthetic Methodologies: The Art of Constructing the Imidazole Core

The synthesis of tetrasubstituted imidazoles is most commonly achieved through one-pot, multi-component reactions, which offer efficiency and atom economy. The Debus-Radziszewski reaction and its modifications remain a mainstay for this purpose.

General Synthetic Workflow

The general workflow for the discovery and evaluation of tetrasubstituted imidazole-based inhibitors follows a logical progression from synthesis to biological characterization.

Experimental Protocol: One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol describes a typical one-pot synthesis using a multi-component condensation reaction.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Aromatic aldehyde

-

Primary amine

-

Ammonium acetate

-

Glacial acetic acid (catalyst and solvent)

-

Ethanol

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve benzil (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in glacial acetic acid (10 mL).

-

To this solution, add the primary amine (1.0 mmol) and ammonium acetate (2.0 mmol).

-

The reaction mixture is then refluxed at 110-120°C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

The purified product is dried under vacuum and characterized by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data Presentation

The following tables summarize representative data for the synthesis and biological activity of a series of tetrasubstituted imidazoles.

Table 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

| Entry | Aldehyde | Amine | Product | Yield (%) | m.p. (°C) |

| 1 | Benzaldehyde | Aniline | 1,2,4,5-Tetraphenyl-1H-imidazole | 92 | 218-220 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 1-Phenyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 88 | 188-190 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 1-Phenyl-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 95 | 175-177 |

| 4 | Benzaldehyde | 4-Methylaniline | 1-(p-tolyl)-2,4,5-triphenyl-1H-imidazole | 90 | 225-227 |

| 5 | 4-Nitrobenzaldehyde | Aniline | 1-Phenyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 85 | 205-207 |

Table 2: In Vitro p38α MAPK Inhibitory Activity of Tetrasubstituted Imidazoles

| Compound | R1 | R2 | R3 | R4 | p38α IC50 (nM) |

| SB203580 | 4-Fluorophenyl | 4-Pyridyl | H | 4-Methylsulfinylphenyl | 48 |

| Compound A | 4-Fluorophenyl | 4-Pyridyl | H | 2-Aminopyrimidin-4-yl | 15 |

| Compound B | 4-Fluorophenyl | 4-Pyridyl | CH3 | 4-Methylsulfinylphenyl | 98 |

| Compound C | Phenyl | 4-Pyridyl | H | 4-Methylsulfinylphenyl | 250 |

| Compound D | 4-Fluorophenyl | 2-Methylpyridyl | H | 4-Methylsulfinylphenyl | 75 |

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Many biologically active tetrasubstituted imidazoles exert their anti-inflammatory effects by inhibiting the p38 MAP kinase. This enzyme is a critical component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.

The p38 MAPK Signaling Pathway

Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Tetrasubstituted imidazole inhibitors typically act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing the phosphorylation of its downstream targets.

Experimental Protocols for Biological Evaluation

In Vitro p38 MAPK Enzymatic Assay

This protocol outlines a non-radioactive method to determine the in vitro inhibitory activity of test compounds against p38α MAPK.

Materials:

-

Recombinant human p38α MAPK (active)

-

ATF-2 (activating transcription factor-2) as a substrate

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

Test compounds dissolved in DMSO

-

Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant p38α MAPK, and the ATF-2 substrate.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against phospho-ATF-2 (Thr71).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value for each compound.

In Vitro TNF-α Release Assay in Human PBMCs

This protocol measures the ability of test compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donor blood

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well in RPMI-1640 medium.

-

Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include a vehicle control (DMSO) without LPS and a positive control with LPS and vehicle.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Tetrasubstituted imidazoles represent a versatile and highly valuable scaffold in medicinal chemistry. Their historical development, from early synthetic curiosities to potent and selective enzyme inhibitors, highlights the power of synthetic innovation in drug discovery. The multi-component reactions used for their synthesis offer a straightforward and efficient means to generate diverse chemical libraries for biological screening. As our understanding of the signaling pathways involved in various diseases deepens, the targeted design of novel tetrasubstituted imidazoles will undoubtedly continue to be a promising strategy for the development of new therapeutic agents for inflammatory diseases, cancer, and other unmet medical needs. Future research will likely focus on enhancing the selectivity and pharmacokinetic properties of this important class of molecules.

References

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB203580, a p38 Inhibitor, Improved Cardiac Function but Worsened Lung Injury and Survival During Escherichia coli Pneumonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational-Based Characterization of 1,2,4,5-Tetramethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,2,4,5-tetramethylimidazole. While direct, in-depth computational studies on this specific molecule are not extensively published, this document outlines the established computational protocols and theoretical frameworks used for the analysis of similar imidazole derivatives. These methodologies are crucial for understanding the molecule's electronic structure, spectroscopic properties, and potential as a scaffold in drug design. This guide also presents generalized experimental protocols for the synthesis and characterization of tetrasubstituted imidazoles.

Molecular and Electronic Structure Analysis

Computational quantum chemistry is a powerful tool for elucidating the fundamental properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.

Geometric Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. Common DFT functionals used for this purpose include B3LYP and M06-2X, paired with a suitable basis set such as 6-311+G(d,p).[1] The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and can be used to predict its electronic transitions.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions, such as those involved in drug-receptor binding.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the electronic delocalization and stability of a molecule by examining the interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions that contribute to the overall stability of the molecular structure.[1]

Table 1: Representative Computational Data for Imidazole Derivatives

| Parameter | Typical Computational Method | Representative Values for a Substituted Imidazole |

| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -6.5 to -5.5 eV |

| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | 4.5 to 5.5 eV |

| Dipole Moment | DFT/B3LYP/6-311G(d,p) | 2.0 to 4.0 Debye |

Spectroscopic Properties: A Computational Approach

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when scaled by an appropriate factor, show good agreement with experimental Fourier-Transform Infrared (FT-IR) spectra.[3] This allows for the assignment of specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules.[3] These theoretical predictions can aid in the structural elucidation and confirmation of synthesized compounds.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in a UV-Vis spectrum.[1][3] This analysis helps in understanding the electronic transitions occurring within the molecule.

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum | Data Source | Observed Peaks/Signals |

| ¹H NMR | ChemicalBook | Available |

| ¹³C NMR | PubChem | Available |

| Mass Spec (GC-MS) | PubChem | m/z Top Peak: 124 |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for validating computational predictions and for further experimental studies.

Synthesis of Tetrasubstituted Imidazoles

A common method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is a one-pot, four-component condensation reaction.[4]

General Protocol:

-

A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate is prepared.

-

A catalyst, such as a nanostructured molten salt or a solid acid catalyst, is added to the reaction mixture.[4]

-

The reaction is typically carried out under solvent-free conditions or in a suitable solvent like ethanol.

-

The mixture is stirred at room temperature or heated under reflux for a specified period.

-

Upon completion, the product is isolated, purified (e.g., by recrystallization or column chromatography), and characterized.

Characterization Techniques

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques:

-

FT-IR Spectroscopy: To identify the functional groups present in the molecule.

-

NMR Spectroscopy (¹H and ¹³C): To determine the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Relevance in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, the imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Computational studies play a vital role in the early stages of drug discovery.

Molecular Docking

Molecular docking simulations can predict the binding affinity and orientation of a ligand (like an imidazole derivative) within the active site of a biological target (e.g., a protein). This helps in identifying potential drug candidates and understanding their mechanism of action.[2]

ADMET Prediction

In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.[2]

Visualized Workflows

The following diagrams illustrate the typical workflows for the computational and experimental investigation of this compound.

Caption: A typical computational workflow for the characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization of tetrasubstituted imidazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 4. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatility of the Imidazole Scaffold: A Deep Dive into its Biological Activities

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the diverse biological activities of substituted imidazoles. This whitepaper provides a detailed analysis of the antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties of these versatile heterocyclic compounds, positioning them as a cornerstone in modern medicinal chemistry. The guide meticulously summarizes quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways to accelerate innovation in therapeutic agent development.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery due to its unique physicochemical properties that allow for a wide range of interactions with biological targets.[1][2][3] This guide delves into the structure-activity relationships that govern the therapeutic potential of imidazole derivatives, offering a valuable resource for the design of novel and more effective drugs.[1][4]

Antifungal Activity: Disrupting Fungal Cell Integrity

Substituted imidazoles are renowned for their potent antifungal properties, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7][8] By inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), these compounds disrupt the fungal membrane's integrity, leading to altered permeability and ultimately cell death.[6] This mechanism of action has proven effective against a broad spectrum of pathogenic fungi.[5][9]

Table 1: Antifungal Activity of Substituted Imidazoles

| Compound | Fungal Strain(s) | MIC (µg/mL) | Reference |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Aspergillus flavus, Aspergillus niger, Candida albicans, Penicillium species | 12.5 | [10] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Aspergillus flavus, Aspergillus niger, Candida albicans, Penicillium species | 12.5 | [10] |

| Compound 31 | Candida spp. | 0.5-8 | [11] |

| Compound 42 | Candida spp. | 2-32 | [11] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

A standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the substituted imidazole derivatives against various fungal strains.

-

Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium to obtain the desired final inoculum concentration.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate culture medium to achieve a range of concentrations.

-

Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[12]

Antibacterial Activity: A Broad Spectrum of Action

Substituted imidazoles have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[13][14] Their mechanisms of action can be diverse, including the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of essential enzymes.[13][15]

Table 2: Antibacterial Activity of Substituted Imidazoles

| Compound | Bacterial Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol (3d) | Klebsiella pneumoniae | 0.50 - 6.1 | 1.11 - 12.9 | [14] |

| Compounds 3a-d, 3f | Various bacteria | 0.50 - 6.1 | 1.11 - 12.9 | [14] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | - | - | [16] |

| Compound 15, 17, 24 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Appreciable activity | - | [17] |